Quinolin-3-yl(3,4,5-trifluorophenyl)methanone

Vue d'ensemble

Description

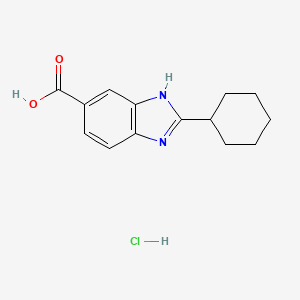

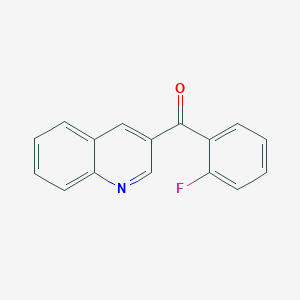

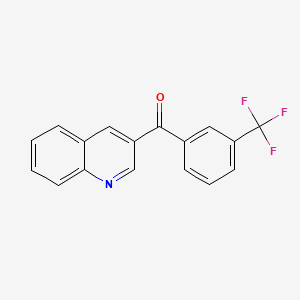

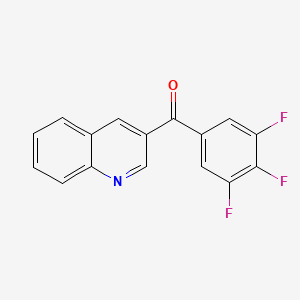

3-(3,4,5-Trifluorobenzoyl)quinoline is a chemical compound with the molecular formula C16H8F3NO . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A one-pot method for the construction of quinolines involves Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines .Molecular Structure Analysis

The molecular structure of 3-(3,4,5-Trifluorobenzoyl)quinoline consists of a quinoline core with a trifluorobenzoyl group attached . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to undergo various transformations .Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical and Chemical Properties Analysis

Quinoline, the core structure of 3-(3,4,5-Trifluorobenzoyl)quinoline, is a liquid with a strong odor. It is sparingly miscible with cold water, but completely miscible with hot water. It is readily soluble in many organic solvents at ambient temperature .Applications De Recherche Scientifique

Synthesis and Biological Activities

3-(3,4,5-Trifluorobenzoyl)quinoline is a derivative of quinoline, a heterocyclic compound with a complex of a benzene ring and a pyrazine ring. Quinoline and its analogs, including the trifluorobenzoyl substituted variants, are notable for their wide range of applications in dyes, pharmaceuticals, and as antibiotics. These compounds have been investigated for their antitumoral properties and are utilized as catalysts' ligands in various chemical reactions. The synthesis of such compounds typically involves the condensation of ortho-diamines with 1,2-diketones or other ketonic precursors (Aastha Pareek and Dharma Kishor, 2015).

Anticancer and Antimicrobial Properties

Quinoline and quinazoline alkaloids have been the focus of extensive research due to their significant bioactivities. These compounds, derived from natural sources or synthesized, exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiparasitic effects. Notable examples include quinine and camptothecin, which have opened new avenues in antimalarial and anticancer drug development, respectively. Such alkaloids have been surveyed for their potential in discovering new and effective drugs (Xiao-fei Shang et al., 2018).

Corrosion Inhibition

The application of quinoline derivatives extends to anticorrosive materials due to their ability to form highly stable chelating complexes with metallic surfaces. These compounds show effectiveness against metallic corrosion, leveraging their high electron density and the presence of polar substituents like hydroxyl, methoxy, and amino groups. This makes them valuable in protecting metals from corrosion, especially in industrial settings (C. Verma, M. Quraishi, E. Ebenso, 2020).

Optoelectronic Materials

Research on quinazoline derivatives has revealed their potential in optoelectronic applications, including electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline into π-extended conjugated systems has been recognized for creating novel materials suitable for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Such materials are significant for advancements in display technology and lighting solutions (G. Lipunova et al., 2018).

Mécanisme D'action

While the specific mechanism of action for 3-(3,4,5-Trifluorobenzoyl)quinoline is not mentioned in the retrieved papers, quinolone anti-microbial agents, which are structurally similar, exert their antibacterial action via inhibition of homologous type II topoisomerases, DNA gyrase, and DNA topoisomerase IV .

Propriétés

IUPAC Name |

quinolin-3-yl-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3NO/c17-12-6-10(7-13(18)15(12)19)16(21)11-5-9-3-1-2-4-14(9)20-8-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIZNDPFMHFVIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258782 | |

| Record name | 3-Quinolinyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-56-4 | |

| Record name | 3-Quinolinyl(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.